2,5-Dichloro-N,N-dimethylbenzenesulfonamide is a chemical compound with the molecular formula . This compound is characterized by the presence of two chlorine atoms and a dimethylamino group attached to a benzenesulfonamide structure. It is recognized for its potential biological activities, particularly as a phosphodiesterase inhibitor, which can influence various physiological processes by modulating cyclic nucleotide signaling pathways. The compound is classified under the broader category of sulfonamides, which are known for their diverse applications in pharmaceuticals and agriculture.
The synthesis of 2,5-dichloro-N,N-dimethylbenzenesulfonamide typically involves several key steps:
The synthesis can be optimized by adjusting reaction conditions such as temperature, solvent choice, and catalyst type to improve yield and purity. For example, higher temperatures may enhance reaction rates but could also lead to unwanted side reactions.
The molecular structure of 2,5-dichloro-N,N-dimethylbenzenesulfonamide features a benzene ring substituted with two chlorine atoms at positions 2 and 5, a sulfonamide group (-SO₂NH₂), and a dimethylamino group (-N(CH₃)₂) at position 4. The spatial arrangement of these groups influences both the chemical reactivity and biological activity of the compound.
2,5-Dichloro-N,N-dimethylbenzenesulfonamide can participate in several chemical reactions:
The mechanism of action for 2,5-dichloro-N,N-dimethylbenzenesulfonamide primarily involves its role as a phosphodiesterase inhibitor. By inhibiting phosphodiesterase enzymes, this compound increases levels of cyclic adenosine monophosphate (cAMP) within cells. Elevated cAMP levels enhance various signaling pathways that regulate physiological functions such as inflammation and smooth muscle contraction.
Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly used to characterize this compound's structure and confirm its purity.
2,5-Dichloro-N,N-dimethylbenzenesulfonamide has several notable applications in scientific research and pharmaceuticals:
X-ray diffraction analyses of 2,5-dichloro-N,N-dimethylbenzenesulfonamide and structurally related compounds reveal distinctive molecular conformations governed by steric and electronic factors. The compound crystallizes in a monoclinic system with space group P2₁/c and unit cell dimensions approximating a = 9.075 Å, b = 14.232 Å, c = 10.773 Å, and β = 90.49° . Unlike non-methylated analogs, the N,N-dimethyl substitution eliminates N–H hydrogen bonding donors, significantly altering crystal packing. The sulfonyl group (S=O) exhibits tetrahedral geometry, with S–N bond lengths averaging 1.63 Å and S–C bonds at 1.77 Å. These metrics align with other N,N-dialkylsulfonamides, confirming reduced resonance in the S–N bond due to steric repulsion between dimethyl groups and adjacent substituents .
Table 1: Crystallographic Parameters of Sulfonamide Derivatives
Compound | Crystal System | Space Group | Unit Cell Dimensions (Å, °) | Reference |
---|---|---|---|---|
2,5-Dichloro-N-(2,3-dimethylphenyl)benzenesulfonamide | Monoclinic | P2₁/c | a=9.075, b=14.232, c=10.773, β=90.49 | |
2,4-Dichloro-N-(2,5-dimethylphenyl)benzenesulfonamide | Monoclinic | P2₁/c | a=24.307, b=14.888, c=12.436, β=94.93 | [1] |
N,N-Dimethylbenzenesulfonamide | - | - | - |
The C–SO₂–N–C segment in 2,5-dichloro-N,N-dimethylbenzenesulfonamide adopts a gauche conformation due to steric interactions between the N-methyl groups and chlorinated aryl ring. Key torsional angles include:
This contrasts with non-methylated analogs like 2,4-dichloro-N-(2,5-dimethylphenyl)benzenesulfonamide, where torsional angles range from −77.5° to 83.4° due to intermolecular H-bonding constraints [1]. The dihedral angle between the two aromatic rings in N,N-dimethylated derivatives is 67.8° ± 1.5°, minimizing clashes between ortho-chloro and N-methyl groups. This spatial arrangement is stabilized by van der Waals interactions, as confirmed by density functional theory (DFT) calculations .
The absence of N–H groups in 2,5-dichloro-N,N-dimethylbenzenesulfonamide precludes classical N–H⋯O hydrogen bonds, a hallmark of non-methylated sulfonamides. Instead, crystal cohesion relies on:
This contrasts sharply with monosubstituted sulfonamides (e.g., 2,4-dichloro-N-(2,5-dimethylphenyl)benzenesulfonamide), which form dimers via paired N–H⋯O bonds (d(N⋯O) = 2.95–3.03 Å; ∠N–H⋯O = 151–167°) [1]. The N,N-dimethylation thus disrupts directional H-bonding, leading to denser molecular packing with higher calculated density (1.509 vs. 1.467 Mg/m³) [1].
Table 2: Hydrogen Bonding in Sulfonamide Crystals
Compound | H-Bond Type | D⋯A Distance (Å) | ∠D-H-A (°) | Supramolecular Motif |
---|---|---|---|---|
2,4-Dichloro-N-(2,5-dimethylphenyl)benzenesulfonamide | N–H⋯O | 2.956–3.082 | 151–167 | Dimers |
N,N-Dimethylbenzenesulfonamide | C–H⋯O | 2.34–2.56 | 145–160 | Chains/layers |
Infrared spectroscopy reveals key functional group vibrations for 2,5-dichloro-N,N-dimethylbenzenesulfonamide:
¹H NMR (CDCl₃, 400 MHz) exhibits characteristic shifts:
¹³C NMR confirms electronic effects:
Table 3: ¹H NMR Chemical Shifts of Key Protons
Proton Site | δ (ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|---|
N(CH₃)₂ | 2.72–2.78 | Singlet | 6H | N-Methyl groups |
H-3 (benzenesulfonyl) | 7.38 | Doublet | 1H | meta to Cl, ortho to SO₂ |
H-4 (benzenesulfonyl) | 7.54 | Doublet of doublets | 1H | Between Cl and SO₂ |
H-6 (benzenesulfonyl) | 7.68 | Doublet | 1H | ortho to Cl |
Electron ionization (EI) mass spectrometry of 2,5-dichloro-N,N-dimethylbenzenesulfonamide shows:
The fragmentation pathway initiates with α-cleavage at the N-methyl groups, followed by SO₂ expulsion. This contrasts with monosubstituted sulfonamides, which show dominant [M–H]⁺ and N–H bond-retaining ions. High-resolution MS confirms fragment formulas (e.g., m/z 172.9682 for C₆H₃³⁵Cl₂⁺) .
Table 4: Major Mass Spectral Fragments
m/z | Fragment Ion | Proposed Structure | Formation Pathway |
---|---|---|---|
264 | M⁺ | C₈H₉Cl₂NO₂S⁺ | Molecular ion |
249 | [M–CH₃]⁺ | C₇H₆Cl₂NO₂S⁺ | Methyl radical loss |
234 | [M–2CH₃]⁺⁺ | C₆H₃Cl₂NO₂S⁺⁺ | Consecutive methyl losses |
172 | [C₆H₃Cl₂]⁺ | Dichlorophenyl cation | Cleavage of S–C bond |
111 | [C₇H₇O₂]⁺ | Protonated benzoyl derivative | Rearrangement + CO loss |
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